4-Methyl-n-(1-phenylethyl)aniline
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Overview
Description
4-Methyl-n-(1-phenylethyl)aniline is an organic compound with the molecular formula C15H17N It belongs to the class of aromatic amines, which are characterized by the presence of an amine group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n-(1-phenylethyl)aniline typically involves the reaction of 4-methylaniline with 1-phenylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-Methylaniline+1-Phenylethyl ChlorideNaOH, Refluxthis compound+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-n-(1-phenylethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Methyl-n-(1-phenylethyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-n-(1-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
4-Methyl-n-(1-phenylethyl)aniline can be compared with other similar compounds, such as:
4-Methyl-n-phenylaniline: Similar structure but lacks the phenylethyl group.
N-(1-Phenylethyl)aniline: Similar structure but lacks the methyl group on the aromatic ring.
4-Methyl-n-(1-phenylethyl)benzamide: Contains a benzamide group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
33863-82-0 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C15H17N/c1-12-8-10-15(11-9-12)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
InChI Key |
OPSCELGIEGNCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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